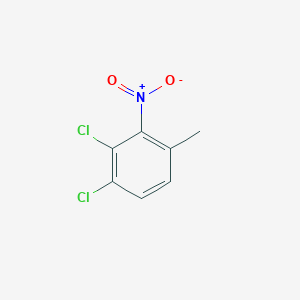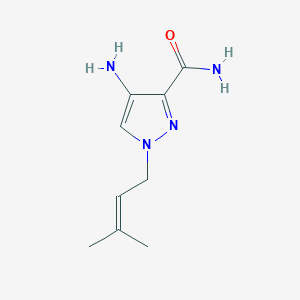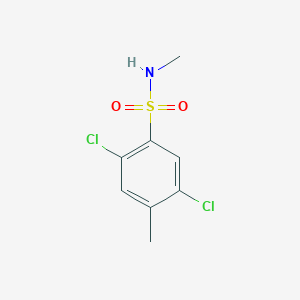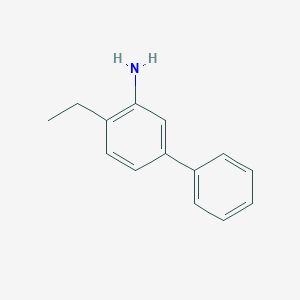
2-Ethyl-5-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-phenylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features an ethyl group at the second position and a phenyl group at the fifth position on the aniline ring. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-phenylaniline can be achieved through several methods:
Nitration and Reduction of Arenes: This classical method involves the nitration of ethylbenzene followed by reduction to form the corresponding aniline derivative.
Direct Nucleophilic Substitution: This method involves the direct substitution of halogens in haloarenes at high temperatures.
Palladium-Catalyzed Amination: This modern method uses palladium catalysts to facilitate the amination of aryl halides with amines.
Industrial Production Methods: Industrial production often employs the palladium-catalyzed amination method due to its efficiency and high yield. The reaction conditions typically involve the use of palladium acetate as a catalyst, a suitable base like potassium carbonate, and a solvent such as toluene under an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-phenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aniline to corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents such as bromine for halogenation, sulfuric acid for sulfonation, and nitric acid for nitration are commonly employed.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Scientific Research Applications
2-Ethyl-5-phenylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2-Ethyl-5-phenylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and signal transduction .
Comparison with Similar Compounds
Aniline: The parent compound of 2-Ethyl-5-phenylaniline, known for its use in the production of dyes and drugs.
2-Ethylaniline: Similar in structure but lacks the phenyl group, leading to different chemical properties.
5-Phenylaniline: Similar in structure but lacks the ethyl group, affecting its reactivity and applications
Uniqueness: this compound is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-ethyl-5-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h3-10H,2,15H2,1H3 |
InChI Key |
UAWXXUGIRQEIKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13304875.png)


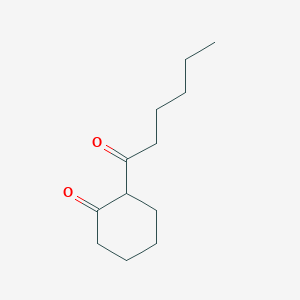
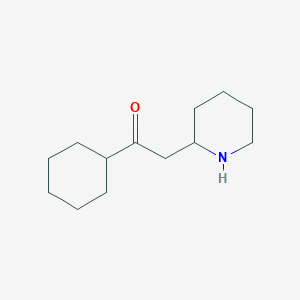

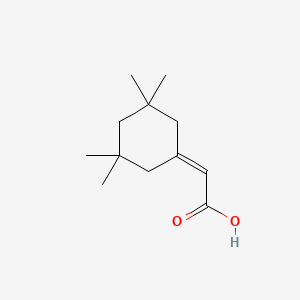

![2,7-Diethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13304932.png)
